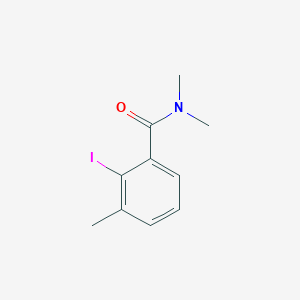

2-iodo-3,N,N-trimethylbenzamide

Description

2-Iodo-3,N,N-trimethylbenzamide is a benzamide derivative characterized by an iodine substituent at the ortho position (C2), a methyl group at the meta position (C3), and dimethylamine groups attached to the carboxamide nitrogen. For instance, compounds such as 2-iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide () and 3-iodo-N,N-dimethylbenzamide () highlight the influence of substituent positioning and functional groups on reactivity and biological activity.

The iodine atom at C2 likely enhances electrophilicity, facilitating cross-coupling reactions or serving as a directing group in metal-catalyzed processes .

Properties

IUPAC Name |

2-iodo-N,N,3-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7-5-4-6-8(9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMVGQPMDCKHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Position :

- Iodine at C2 (as in the target compound) vs. C3 () alters electronic distribution. Ortho-iodo derivatives are more reactive in cross-coupling reactions due to proximity to the carboxamide group .

- Methyl at C3 (target) vs. trimethylsilyl () impacts steric hindrance; the latter’s bulkiness may reduce reactivity in crowded catalytic environments.

Biological Activity :

- Benzamides with thiourea or benzothiazole groups () exhibit antibacterial properties, whereas simpler methyl/iodo derivatives (e.g., ) are less studied for bioactivity but may serve as intermediates for drug discovery.

Synthetic Utility :

- The trimethylsilyl group in ’s compound enables regioselective cycloadditions, whereas alkoxy-substituted analogs () are tailored for pesticidal applications.

Physicochemical and Spectral Characterization

While direct data for 2-iodo-3,N,N-trimethylbenzamide are unavailable, analogous compounds provide benchmarks:

- Melting Points : 2-Iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide melts as a beige solid (155 mg, 89% yield) .

- Spectroscopy: IR and NMR data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirm carboxamide and hydroxyl group interactions, suggesting similar diagnostic peaks for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.